2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide
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Description
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research into compounds related to 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide has shown their capability to form stable intramolecular hydrogen bonds. Studies on structurally similar thienopyrimidines have elucidated their folded conformation around the methylene C atom, facilitating intramolecular N—H⋯N hydrogen bonds which stabilize the molecule's conformation. This characteristic might influence the compound's interaction with biological targets (S. Subasri et al., 2016; S. Subasri et al., 2017).
Antifolate and Antitumor Activity
The structural moiety of thieno[3,2-d]pyrimidine has been explored for its antifolate properties, which are crucial in inhibiting enzymes like dihydrofolate reductase (DHFR). Compounds with this core structure have shown promising results as potential antitumor agents, inhibiting the growth of tumor cells by targeting the folate pathway, a critical pathway for cell proliferation (A. Gangjee et al., 2007). Additionally, the synthesis of thieno[3,2-d]pyrimidine derivatives has been associated with potent anticancer activity, showcasing the importance of these compounds in developing new cancer therapies (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Glutaminase Inhibition and Cancer Research
Compounds structurally related to this compound have been explored as glutaminase inhibitors. Glutaminase is a key enzyme in cancer cells' metabolism, making its inhibition a targeted approach for cancer treatment. Research in this area has focused on designing analogs that retain the inhibitory potency of known inhibitors while improving drug-like properties such as solubility (K. Shukla et al., 2012).
Antimicrobial Activity
The antimicrobial potential of compounds incorporating the thieno[3,2-d]pyrimidine scaffold has also been investigated. Novel synthetic routes have led to derivatives that exhibit significant antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents (A. Hossan et al., 2012; M. E. Azab et al., 2013).
Properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-4-22-18(24)17-15(9-10-25-17)21-19(22)26-11-16(23)20-14-8-6-5-7-13(14)12(2)3/h5-10,12H,4,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPJEPDMQYDGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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